molecular formula C16H16N8 B12244308 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile

Cat. No.: B12244308
M. Wt: 320.35 g/mol
InChI Key: MAYAHTHCBZYXQF-UHFFFAOYSA-N
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Description

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile is a complex organic compound that features a unique structure combining imidazo[1,2-b]pyridazine, piperazine, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine and pyrimidine groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H16N8

Molecular Weight

320.35 g/mol

IUPAC Name

2-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C16H16N8/c1-12-11-24-14(19-12)2-3-15(21-24)22-6-8-23(9-7-22)16-18-5-4-13(10-17)20-16/h2-5,11H,6-9H2,1H3

InChI Key

MAYAHTHCBZYXQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CC(=N4)C#N

Origin of Product

United States

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